4-[(Methylamino)methyl]-2-nitrophenol
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Overview
Description
4-[(Methylamino)methyl]-2-nitrophenol is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and a methylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-hydroxybenzaldehyde to form 2-nitrobenzaldehyde, which is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
Industrial production of 4-[(Methylamino)methyl]-2-nitrophenol may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(Methylamino)methyl]-2-aminophenol .
Scientific Research Applications
4-[(Methylamino)methyl]-2-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: Similar structure but lacks the nitro group.
4-Nitrophenol: Similar structure but lacks the methylamino group.
4-[(Methylamino)methyl]coumarin: Contains a coumarin moiety instead of a phenol group.
Uniqueness
4-[(Methylamino)methyl]-2-nitrophenol is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-(methylaminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O3/c1-9-5-6-2-3-8(11)7(4-6)10(12)13/h2-4,9,11H,5H2,1H3 |
InChI Key |
OJQSQAYGVDTCRH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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